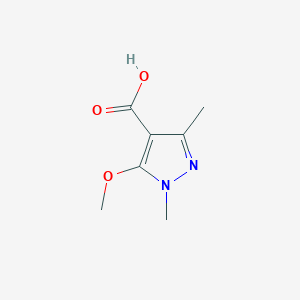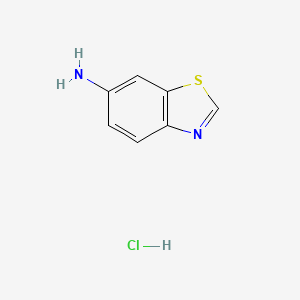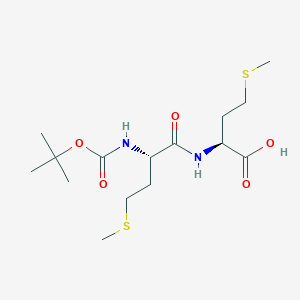
6-Bromo-3-iodo-4-nitro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-Bromo-3-iodo-4-nitro-1H-indazole" is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives have been extensively studied due to their biological activities and potential therapeutic applications. For instance, 7-nitro indazole derivatives have been identified as potent inhibitors of various isoforms of nitric oxide synthase (NOS), which are enzymes that produce nitric oxide, a molecule with diverse physiological roles . Similarly, other substituted indazoles have been prepared and evaluated for their inhibitory effects on NOS, with certain substitutions enhancing the inhibitory effects significantly .
Synthesis Analysis
The synthesis of indazole derivatives can involve various chemical reactions, including 1,3-dipolar cycloadditions. For example, the reaction of 3-phenylsydnone with p-toluquinone has been used to produce 2H-indazole-4,7-dione derivatives, which upon further reaction with bromine can yield mono- and dibromo derivatives . Although the specific synthesis of "this compound" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate halogenating and nitrating agents at the respective positions on the indazole ring.
Molecular Structure Analysis
The molecular structure of indazole derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of a closely related compound, "6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione," has been determined, revealing a monoclinic space group with specific cell dimensions . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions, depending on their functional groups. The presence of nitro groups, for example, can make the compound a potential candidate for further chemical transformations, such as reduction to amino derivatives, which can exhibit different biological activities . The bromo and iodo substituents also offer sites for further chemical modifications, potentially leading to a wide array of derivatives with diverse properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents like nitro, bromo, and iodo groups can affect these properties by altering the electron distribution and intermolecular interactions within the compound. While the specific properties of "this compound" are not provided in the papers, similar compounds have been analyzed using techniques like FTIR, FT-Raman, and quantum chemical calculations to determine properties like vibrational modes, thermodynamic characteristics, and electronic structure .
科学的研究の応用
Heterocyclic Compounds in Drug Development
The indazole scaffold is of significant interest in pharmacological research due to its presence in compounds with a wide range of biological activities. Research has highlighted the pharmacological importance of indazole derivatives, revealing their potential in developing therapeutic agents with anticancer and anti-inflammatory activities. These derivatives have been explored for disorders involving protein kinases and neurodegeneration, demonstrating the versatility of the indazole scaffold in drug discovery (Denya, Malan, & Joubert, 2018).
Synthesis and Biological Activity of Triazoles
Triazole derivatives represent a critical area of study due to their broad spectrum of biological activities. These activities include antimicrobial, antifungal, antioxidant, and anti-inflammatory effects, among others. The research into triazole compounds emphasizes their significance in both academic and industrial applications, showcasing their potential in developing new therapeutic agents (Kaushik et al., 2019).
Catalytic Applications in Organic Synthesis
The exploration of heterocyclic N-oxide molecules, including those derived from pyridine and indazole, has revealed their utility in organic synthesis, catalysis, and drug development. These compounds serve as versatile synthetic intermediates with applications in forming metal complexes, designing catalysts, and developing medications with anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Advanced Materials and Corrosion Inhibition
1,2,3-Triazole derivatives have been identified as efficient corrosion inhibitors for metals and alloys in aggressive media. These compounds, particularly the 1,4-disubstituted 1,2,3-triazole derivatives synthesized via copper-catalyzed azide-alkyne cycloaddition reactions, are highlighted for their non-toxicity, environmental friendliness, and stability. Their application in corrosion inhibition demonstrates the chemical versatility and practical applications of heterocyclic compounds beyond pharmaceuticals (Hrimla et al., 2021).
将来の方向性
特性
IUPAC Name |
6-bromo-3-iodo-4-nitro-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFNADHXJUJAOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646309 |
Source


|
| Record name | 6-Bromo-3-iodo-4-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885519-45-9 |
Source


|
| Record name | 6-Bromo-3-iodo-4-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)





![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)
![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)


